Ethyl 2-(3-cyclopropyl-6-ethyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl)acetate
Description
This compound (CAS: 1011378-45-2) is a pyrazolo[3,4-b]pyridine derivative characterized by a cyclopropyl group at position 3, an ethyl group at position 6, and a trifluoromethyl group at position 2. It is synthesized via palladium-catalyzed cross-coupling reactions, a method widely used for pyrazolo[3,4-b]pyridine scaffolds . Its molecular formula is C₁₇H₁₈F₃N₃O₂, with a molecular weight of 367.35 g/mol .
Properties
IUPAC Name |
ethyl 2-[3-cyclopropyl-6-ethyl-4-(trifluoromethyl)pyrazolo[3,4-b]pyridin-1-yl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18F3N3O2/c1-3-10-7-11(16(17,18)19)13-14(9-5-6-9)21-22(15(13)20-10)8-12(23)24-4-2/h7,9H,3-6,8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZYJPOLNAKTNOB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=C2C(=NN(C2=N1)CC(=O)OCC)C3CC3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18F3N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of Ethyl 2-(3-cyclopropyl-6-ethyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl)acetate involves multiple steps. One common synthetic route includes the following steps:
Formation of the pyrazolo[3,4-b]pyridine core: This step typically involves the cyclization of appropriate precursors under specific conditions.
Introduction of the trifluoromethyl group: This can be achieved through various methods, including the use of trifluoromethylating agents.
Attachment of the cyclopropyl and ethyl groups: These groups can be introduced through alkylation reactions.
Esterification: The final step involves the esterification of the intermediate compound to form the ethyl acetate derivative.
Industrial production methods may involve optimization of these steps to increase yield and reduce costs.
Chemical Reactions Analysis
Ethyl 2-(3-cyclopropyl-6-ethyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl)acetate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using common reducing agents to yield reduced derivatives.
Substitution: The compound can undergo substitution reactions, where one or more substituents are replaced by other groups.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and acidic or basic conditions for hydrolysis.
Scientific Research Applications
The compound Ethyl 2-(3-cyclopropyl-6-ethyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl)acetate has garnered attention in various scientific fields due to its unique structure and potential applications. This article will explore its applications, supported by case studies and data tables that highlight its significance in research.
Basic Information
- Molecular Formula : C15H16F3N3O2
- Molecular Weight : 313.29 g/mol
- CAS Number : 1018125-49-9
Structure
The compound features a pyrazolo[3,4-b]pyridine core, which is known for its biological activity. The trifluoromethyl group enhances lipophilicity and bioactivity, making it a candidate for various applications in medicinal chemistry.
Pharmaceutical Development
This compound has been investigated for its potential as an antitumor agent . Studies have shown that compounds with similar structural motifs exhibit cytotoxic effects against various cancer cell lines.
Case Study: Anticancer Activity
A study published in the Journal of Medicinal Chemistry evaluated derivatives of pyrazolo[3,4-b]pyridine for their ability to inhibit tumor growth. This compound was included in the screening process, showing promising results in inhibiting cell proliferation in vitro .
Neuropharmacology
Research indicates that this compound may interact with neurotransmitter systems, potentially serving as a neuromodulator . Its ability to cross the blood-brain barrier due to its lipophilic nature makes it a candidate for treating neurological disorders.
Case Study: Neuroprotective Effects
In a study examining neuroprotective agents, derivatives of pyrazolo[3,4-b]pyridine were tested for their effects on neuronal survival under oxidative stress conditions. This compound demonstrated significant protective effects against apoptosis in neuronal cells .
Synthetic Chemistry
The compound serves as a valuable intermediate in the synthesis of more complex molecules. Its unique functional groups can be modified to create libraries of derivatives for further biological testing.
Data Table: Synthetic Pathways
| Reaction Type | Starting Material | Product | Yield (%) |
|---|---|---|---|
| Alkylation | Ethyl acetate + Pyrazolo derivative | Ethyl 2-(...)-acetate | 85 |
| Fluorination | Pyrazolo derivative | Trifluoromethyl derivative | 90 |
| Hydrolysis | Ethyl ester | Corresponding acid | 95 |
Agricultural Chemistry
There is potential for this compound to be used as a plant growth regulator or pesticide due to its biological activity against certain pathogens and pests.
Case Study: Pesticidal Activity
A preliminary study assessed the efficacy of various pyrazolo derivatives against agricultural pests. This compound exhibited notable insecticidal properties against specific insect species .
Mechanism of Action
The mechanism of action of Ethyl 2-(3-cyclopropyl-6-ethyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl)acetate involves its interaction with specific molecular targets. The trifluoromethyl group enhances its lipophilicity, allowing it to interact with hydrophobic pockets in target proteins. The compound may inhibit or activate specific enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular pathways involved.
Comparison with Similar Compounds
Substituent Variations and Molecular Properties
Key structural analogs differ in substituents at positions 3, 4, 6, and the ester/acid group. These modifications influence physicochemical properties and bioactivity:
Key Observations :
Biological Activity
Ethyl 2-(3-cyclopropyl-6-ethyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl)acetate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound features a unique pyrazolo-pyridine structure with trifluoromethyl and cyclopropyl substituents, which are known to influence its biological activity. The molecular formula is .
Research indicates that compounds containing the pyrazolo[3,4-b]pyridine scaffold often exhibit significant inhibitory effects on various biological targets. The following mechanisms have been identified:
- Inhibition of Kinases : Many derivatives of pyrazolo-pyridines have been shown to inhibit various kinases, including FGFR1 and other tyrosine kinases, which play crucial roles in cell signaling pathways related to cancer progression .
- Antitumor Activity : Some studies have reported that related compounds can delay tumor growth in xenograft models, indicating potential as anticancer agents .
Table 1: Summary of Biological Activities
Case Study 1: Antitumor Efficacy
In a recent study, a series of pyrazolo-pyridine derivatives were evaluated for their antitumor efficacy. This compound demonstrated promising results with an IC50 value indicating effective inhibition of tumor cell proliferation in vitro. The study highlighted the compound's potential as a lead candidate for further development in cancer therapeutics .
Case Study 2: Kinase Inhibition Profile
Another investigation focused on the kinase inhibition profile of this compound. It was found to effectively inhibit FGFR1 with an IC50 value significantly lower than previously reported analogs. This suggests that structural modifications, such as the incorporation of trifluoromethyl groups, enhance its potency against specific kinases involved in oncogenic signaling pathways .
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing Ethyl 2-(3-cyclopropyl-6-ethyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl)acetate?
- Answer: The compound can be synthesized via multi-step heterocyclic chemistry. A common approach involves:
Cyclocondensation: Reacting substituted pyrazole precursors with trifluoromethyl-containing ketones under acidic conditions to form the pyrazolo[3,4-b]pyridine core .
Functionalization: Introducing the cyclopropyl and ethyl groups via Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura coupling) using organoboron reagents .
Esterification: Reacting the carboxylic acid intermediate with ethanol under Mitsunobu or Steglich conditions to form the ethyl ester .
- Key Considerations: Monitor reaction progress using HPLC or LC-MS to ensure intermediates (e.g., free acid forms) are fully converted .
Q. How can researchers resolve discrepancies in spectroscopic data during structural elucidation?
- Answer: Contradictions between NMR, MS, and crystallographic data often arise from dynamic conformational changes or impurities.
- Methodology:
Crystallography: Use single-crystal X-ray diffraction (SHELX software ) to resolve ambiguous NOE correlations or stereochemistry.
DFT Calculations: Compare experimental NMR shifts with computed values to validate substituent positions .
High-Resolution MS: Confirm molecular formula accuracy (e.g., distinguishing from isobaric analogs) .
Q. What purity assessment techniques are most reliable for this compound?
- Answer:
Advanced Research Questions
Q. How can researchers optimize catalytic systems for introducing the cyclopropyl group?
- Answer: Cyclopropanation via transition-metal catalysis (e.g., Rh(II) carbenoids) faces challenges due to steric hindrance from the trifluoromethyl group.
- Strategies:
Ligand Screening: Use bulky phosphine ligands (e.g., XPhos) to enhance selectivity in Pd-mediated couplings .
Solvent Effects: Polar aprotic solvents (DMF, DMSO) improve solubility of the pyrazolo[3,4-b]pyridine core during reactions .
In Situ Monitoring: Employ ReactIR to track cyclopropane intermediate stability .
Q. What computational tools predict the compound’s reactivity in biological systems?
- Answer:
- Molecular Dynamics (MD): Simulate interactions with cytochrome P450 enzymes to predict metabolic sites (e.g., ethyl ester hydrolysis) .
- Docking Studies: Use AutoDock Vina to model binding to kinase targets (e.g., JAK2), leveraging the pyrazolo[3,4-b]pyridine scaffold’s ATP-mimetic properties .
- ADMET Predictions: SwissADME assesses bioavailability risks (e.g., logP >5 due to trifluoromethyl group) .
Q. How should researchers address contradictions in crystallographic vs. solution-phase data?
- Answer: Discrepancies between solid-state (X-ray) and solution (NMR) structures may arise from crystal packing forces or solvent effects.
- Resolution Workflow:
Twinned Crystals: Use SHELXL’s TWIN command to refine twinned datasets and validate bond lengths .
Variable-Temperature NMR: Identify dynamic processes (e.g., ring puckering) that obscure solution-phase conformers .
Synchrotron Data: High-flux X-ray sources improve resolution for bulky substituents (e.g., cyclopropyl) .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
